N-(2-tert-butylphenyl)-4-methylbenzamide
Overview
Description
N-(2-tert-butylphenyl)-4-methylbenzamide: is an organic compound characterized by the presence of a benzamide group attached to a 2-tert-butylphenyl and a 4-methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-4-methylbenzamide can be achieved through several methods, including:
Amidation Reaction: This involves the reaction of 2-tert-butylphenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 2-tert-butylphenyl with a halogenated 4-methylbenzamide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-tert-butylphenyl)-4-methylbenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzene rings.
Scientific Research Applications
Chemistry: N-(2-tert-butylphenyl)-4-methylbenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation .
Mechanism of Action
The mechanism by which N-(2-tert-butylphenyl)-4-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl group and aromatic rings allow for specific binding interactions, which can modulate the activity of target proteins and pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- N-(2-tert-butylphenyl)succinimides
- N-(2-tert-butylphenyl)maleimides
- N-(2-tert-butylphenyl)carbazoles
Uniqueness: N-(2-tert-butylphenyl)-4-methylbenzamide is unique due to its specific combination of a tert-butyl group and a 4-methylbenzamide moiety. This structural arrangement imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which differentiate it from other similar compounds .
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-9-11-14(12-10-13)17(20)19-16-8-6-5-7-15(16)18(2,3)4/h5-12H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVIVTIPCWXKLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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